N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-13-8-11-7-12(16-15(19)9-3-4-9)6-10-2-1-5-17(13)14(10)11/h6-7,9H,1-5,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMPRDUZMFQBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4CC4)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide often begins with the preparation of key intermediates, including cyclopropanecarboxylic acid and the pyrroloquinoline precursor. The reaction conditions typically involve cyclization and amidation processes under carefully controlled temperatures and pH levels. Catalysts and reagents such as palladium or platinum complexes might be employed to facilitate these reactions.
Industrial Production Methods
In an industrial context, the production of this compound is scaled up using high-efficiency synthesis routes. The process optimization focuses on cost-efficiency, yield maximization, and minimizing environmental impact. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions are commonly utilized.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo a variety of chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline moiety into more oxidized forms.
Reduction: Transformation of the keto group into alcohols or other reduced states.
Substitution: Particularly nucleophilic substitutions at the cyclopropane ring and quinoline nitrogen.
Common Reagents and Conditions
Reagents such as hydrogen gas for reduction reactions, oxidizing agents like potassium permanganate or chromium trioxide, and nucleophiles like amines or thiols are frequently used. Reaction conditions vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products typically include oxidized or reduced derivatives of the original compound, substituted cyclopropanes, and functionalized quinolines. Each product retains a significant portion of the compound's original structure, ensuring the preservation of key functionalities.
Scientific Research Applications
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Utilized as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a molecular probe in various biological assays.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.
Industry: Employed in the development of advanced materials and catalytic systems.
Mechanism of Action
The compound's mechanism of action involves intricate interactions with molecular targets such as enzymes and receptors. It may function by binding to active sites, altering protein conformations, or modulating signal transduction pathways. The cyclopropane and quinoline moieties play a crucial role in these interactions, enhancing the compound's specificity and potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The pyrrolo[3,2,1-ij]quinolinone core is shared among analogs, but key differences arise in substituent type and position:
Key Observations :
Spectroscopic and Physical Properties
NMR Data Comparisons
- Target Compound : Expected deshielding in ¹H-NMR for the cyclopropane CH₂ groups (δ ~1.0–2.0 ppm) and a carbonyl signal near δ 170 ppm in ¹³C-NMR.
- 4-Chlorophenylacetamide () : Aromatic protons (δ ~7.3–7.5 ppm) and a chloro-substituent-induced downfield shift in the acetamide carbonyl (δ ~168 ppm) .
- Furan-2-carbonyl Derivative (15b) : Distinct furan protons (δ ~6.5–7.5 ppm) and a conjugated carbonyl signal (δ ~165 ppm) .
Melting Points and Solubility
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a fused ring system that includes nitrogen and oxygen atoms, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 350.4 g/mol. The structural characteristics are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 898411-27-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods may include cycloaddition reactions and other transformations that yield the desired heterocyclic structure.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrroloquinoline compounds show significant anticancer activity. For instance, a related compound was tested against a panel of 60 human cancer cell lines and exhibited potent antiproliferative effects across various types of cancer including leukemia, melanoma, and breast cancer .
Table 1: Anticancer Activity Overview
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9a | Melanoma | 0.5 | Tubulin polymerization inhibition |
| Compound 9b | Breast Cancer | 0.7 | Apoptosis induction |
| Compound 7a | Ovarian Cancer | 0.9 | Selective growth inhibition |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : It can bind to receptors that modulate cellular responses leading to apoptosis in malignant cells.
Case Studies
A comprehensive study investigated the effects of various pyrroloquinoline derivatives on cancer cell lines. Among the tested compounds, one derivative exhibited a broad spectrum of activity against multiple cancer types with notable selectivity towards melanoma cells .
Example Case Study: Compound 9a
In vitro assays revealed that Compound 9a significantly reduced cell viability in melanoma cell lines through mechanisms involving tubulin disruption and apoptosis induction. Molecular docking studies further elucidated the binding affinities and interactions at the molecular level .
Q & A
Basic: What synthetic strategies are commonly employed to construct the pyrrolo[3,2,1-ij]quinoline core of this compound?
The pyrrolo[3,2,1-ij]quinoline scaffold is typically synthesized via cyclization reactions. For example, reactions involving hydrazinocarbothioamides with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under basic conditions can yield fused heterocycles. Key steps include:
- Cyclocondensation : Use of polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to promote ring closure.
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Characterization : Confirm regioselectivity via NMR and NMR to distinguish between tautomeric forms .
Advanced: How can computational chemistry optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible intermediates and transition states. For instance:
- Reaction Profiling : Calculate activation energies for cyclopropane carboxamide coupling to identify kinetically favorable pathways.
- Solvent Effects : Simulate solvent interactions using COSMO-RS models to optimize dielectric environments for higher yields.
- In Silico Screening : Virtual libraries of substituents (e.g., aryl groups) can be screened for steric/electronic compatibility with the pyrroloquinoline core .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy :
- NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and cyclopropane CH groups (δ 1.2–1.8 ppm).
- NMR: Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the fused ring system.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy.
- IR Spectroscopy : Detect amide C=O stretches (~1680 cm) and NH bends (~3300 cm) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar compounds?
Discrepancies often arise from:
- Reagent Purity : Impurities in α-halocarbonyl reagents (e.g., bromoacetophenone) can reduce yields. Use HPLC-grade solvents and recrystallized starting materials.
- Catalytic Systems : Compare metal catalysts (e.g., Pd/C vs. CuI) for cross-coupling steps. Kinetic studies under inert atmospheres may improve reproducibility.
- Byproduct Analysis : LC-MS or NMR tracking of side reactions (e.g., hydrolysis of cyclopropane carboxamide) can guide optimization .
Advanced: What methodologies minimize byproducts during the cyclopropane carboxamide coupling step?
- Protecting Groups : Temporarily protect the quinoline NH with Boc groups to prevent undesired nucleophilic attacks.
- Coupling Agents : Use EDCI/HOBt in DCM to activate the carboxylic acid moiety, reducing racemization.
- Low-Temperature Reactions : Perform couplings at 0–4°C to suppress side reactions like ring-opening of the cyclopropane.
- Workup Strategies : Acid-base extraction (e.g., 1M HCl and NaHCO) removes unreacted reagents before chromatography .
Basic: What are the challenges in analyzing the stereochemistry of this compound?
The compound’s fused bicyclic system may lead to:
- Conformational Isomerism : Use variable-temperature NMR to detect dynamic exchange between chair and boat conformers.
- Chiral Centers : X-ray crystallography (if crystals are obtainable) or Mosher’s ester analysis can resolve ambiguities in absolute configuration.
- NOE Experiments : 2D NOESY correlations help confirm spatial proximity of protons in rigid regions .
Advanced: How can hybrid DFT-MD simulations enhance understanding of this compound’s reactivity?
- Transition State Modeling : Identify intermediates in cyclopropane ring formation using climbing-image NEB (Nudged Elastic Band) methods.
- Solvent Dynamics : Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) can predict solvation effects on reaction rates.
- Charge Distribution Analysis : Hirshfeld charges or electrostatic potential maps guide functionalization at electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
